4-甲氧基-5-(3-吗啉代丙氧基)-2-硝基苯甲酰胺
描述
4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide is an intermediate of Gefitinib . Gefitinib is a potent, orally active, selective EGFR tyrosine kinase inhibitor . It induces autophagy and has antitumor activity .
Molecular Structure Analysis
The molecular formula of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide is C15H19N3O5 . Its InChI code is 1S/C15H19N3O5/c1-21-14-10-13(18(19)20)12(11-16)9-15(14)23-6-2-3-17-4-7-22-8-5-17/h9-10H,2-8H2,1H3 .Physical and Chemical Properties Analysis
4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide is a solid substance . It has a molecular weight of 321.33 . The compound should be stored in a refrigerator .科学研究应用
化疗潜力:对 4-碘-3-硝基苯甲酰胺(一种 C-亚硝基前药)等化合物的研究显示出潜在的化疗活性。该化合物在各种肿瘤细胞上进行了测试,并显示出通过在肿瘤细胞内自身还原成活性形式来杀死肿瘤细胞的能力。该过程不会积累有毒的中间体,并且在动物模型中高剂量时没有观察到明显的毒性,这表明了一种具有最小副作用的肿瘤选择性治疗途径 (J. Mendeleyev 等人,1995)。
抗抑郁作用:另一项研究探讨了在生物活性中改变苯甲酰胺结构的背景下,结构不同但相关的化合物的抗抑郁作用。该研究评估了反式白藜芦醇及其合成衍生物的抗抑郁样作用,表明某些苯甲酰胺的结构修饰具有显着的生物活性 (M. C. López 等人,2013)。
血管保护作用:对白藜芦醇的甲氧基化衍生物(如 3,4',5-三甲氧基-反式二苯乙烯)的研究表明,此类化合物可以缓解代谢紊乱中的内皮功能障碍。这突出了特定甲氧基苯甲酰胺衍生物在心血管研究中的潜力,强调了它们在糖尿病和肥胖等疾病中的治疗潜力 (Chunxiu Zhou 等人,2022)。
ADP-核糖基转移酶抑制:对 3-甲氧基苯甲酰胺 (3MB) 的一项研究证明了其在体内抑制核酶 ADP-核糖基转移酶的能力。这种抑制影响细胞分化和免疫反应,表明甲氧基苯甲酰胺在调节细胞信号传导和免疫功能方面具有更广泛的潜力 (C. Broomhead 等人,1985)。
作用机制
Target of Action
4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide is a synthetic intermediate for the synthesis of gefitinib , an anticancer medicine that is used to treat non-small cell lung cancer . Gefitinib primarily targets the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in the signaling pathways that regulate cell growth and survival.
Mode of Action
The compound interacts with its targets by binding to the ATP-binding site of EGFR, thereby inhibiting the receptor’s tyrosine kinase activity . This inhibition prevents the autophosphorylation of the receptor, disrupting the signal transduction and leading to the inhibition of cell proliferation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway. The inhibition of EGFR leads to the suppression of the downstream MAPK, Akt, and JNK pathways, which are involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
It is primarily metabolized in the liver and excreted in feces .
Result of Action
The molecular effect of the compound’s action is the inhibition of EGFR tyrosine kinase activity, which leads to the disruption of several key signal transduction pathways . At the cellular level, this results in the inhibition of cancer cell proliferation and induction of apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by temperature as it is recommended to be stored in a refrigerator . .
安全和危害
属性
IUPAC Name |
4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6/c1-22-13-10-12(18(20)21)11(15(16)19)9-14(13)24-6-2-3-17-4-7-23-8-5-17/h9-10H,2-8H2,1H3,(H2,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNVOBRARXZUEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N)OCCCN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。